Ethyl 4-cyano-2-oxobutyrate
Overview
Description
Ethyl 4-cyano-2-oxobutyrate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group and a keto group on a four-carbon chain esterified with an ethyl group. This structure allows it to undergo a range of chemical reactions, making it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of ethyl 4-cyano-2-oxobutyrate can be achieved through various methods. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds using nucleophilic reagents . Another example is the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which involves a condensation reaction followed by a reduction process . Additionally, ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates can be synthesized from ethyl 3-oxohexanoate using a water-mediated synthesis approach .
Molecular Structure Analysis
The molecular structure of ethyl 4-cyano-2-oxobutyrate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate shows a Z conformation about the C=C bond and crystallizes in the monoclinic system . Similarly, the crystal structure of ethyl 6-amino-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals a boat conformation for the pyran ring and perpendicular orientation of the phenyl ring .
Chemical Reactions Analysis
Ethyl 4-cyano-2-oxobutyrate derivatives participate in various chemical reactions. For instance, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates are formed through a series of reactions starting from a pyridine derivative, which is then treated with phosphorous oxychloride and various amines . Another derivative, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, is synthesized from p-chloropropiophenone through enamination and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-cyano-2-oxobutyrate derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and potential applications. For example, the antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro, indicating potential biological activities . The antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was also assessed, showing inhibition of cancer cell proliferation .
Scientific Research Applications
Chemical Synthesis and Reactions
- Ethyl 4-cyano-2-oxobutyrate is used in the synthesis of cyclic amidines, specifically in the production of 1-aryl-5-cyano-1,2-dihydro-2-imino-pyridine and ethyl 3-arylamino-2-cyanocrotonates, which have applications in organic chemistry and pharmaceutical research (Grout, Hynam, & Partridge, 1969).
- It also plays a role in the biosynthesis of gamma-substituted-gamma-butyrolactones, confirming pathways in the formation of these compounds in simulated sherry environments (Fagan, Kepner, & Webb, 1981).
Pharmacological Research
- In pharmaceutical research, ethyl 4-cyano-2-oxobutyrate is a precursor in synthesizing various compounds. For instance, it aids in creating ethyl methylaminothiazolyloximate, which might have potential medicinal applications (Ai, 2006).
- Its derivatives, such as ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, have been synthesized via asymmetric aldol reactions, showcasing its versatility in creating stereochemically complex molecules (Wang Jin-ji, 2014).
Industrial Applications
- Ethyl 4-cyano-2-oxobutyrate is instrumental in the production of various heterocyclic compounds, such as pyridazines and pyridine derivatives, which are used in chemical industries and drug development (Barsy, 2000).
Enzyme Interaction Studies
- It has been utilized in studies exploring the interaction with enzymes like lactate dehydrogenase. Research demonstrates how its condensation products impact enzyme activity, providing insights into biochemical pathways and drug interactions (Wilkinson, Jenkins, & Tuey, 1968).
Biotechnological Research
- Ethyl 4-cyano-2-oxobutyrate is also significant in biotechnology, particularly in bioreduction processes. For example, designing the pH profile for its asymmetric bioreduction by baker's yeast illustrates its application in optimizing biotechnological processes (Chen, Wang, Houng, & Lee, 2002).
properties
IUPAC Name |
ethyl 4-cyano-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)6(9)4-3-5-8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGWXXJZRSLTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568045 | |
Record name | Ethyl 4-cyano-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-2-oxobutyrate | |
CAS RN |
152831-97-5 | |
Record name | Ethyl 4-cyano-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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